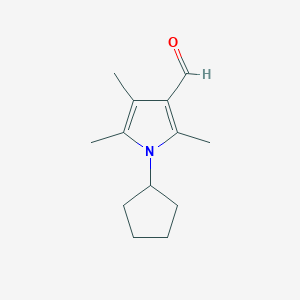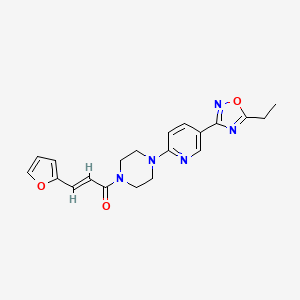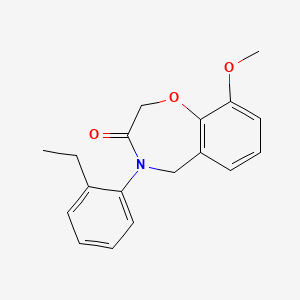
3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles have been synthesized using various methods. For instance, one method involves an annulation reaction, followed by desulfurization/intramolecular rearrangement . Another approach involves the use of carboxylic acids and amidoximes .Molecular Structure Analysis
The oxadiazole ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been found to exhibit potent bactericidal activity against a wide range of microorganisms . A number of fresh 1,3,4-oxadiazole derivatives and analogues were created and their effectiveness as antimicrobials against a variety of pathogenic gram-positive and gram-negative organisms was examined .Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Anticancer Properties:- 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exhibits promising anticancer activity. Researchers have investigated its potential as a cytotoxic agent against various cancer cell lines .
- Vasodilators help widen blood vessels, improving blood flow. Some derivatives of this compound have demonstrated vasodilatory properties .
- Certain oxadiazole derivatives, including our compound of interest, have been explored for their anticonvulsant effects .
Materials Science Applications
Energetic Materials: Ionic Salts:Biochemistry and Miscellaneous Fields
Intramolecular Hydrogen Bonding: Other Miscellaneous Applications:Wirkmechanismus
While the specific mechanism of action for “3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide” is not known, oxadiazoles in general have been found to exhibit a wide range of biological activities. For instance, they have been used in medicinal applications as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more .
Zukünftige Richtungen
The field of oxadiazole research is broad and active, with many potential future directions. These compounds have shown potential in a variety of applications, from medicinal chemistry to material science . Future research will likely continue to explore these and other potential applications of oxadiazoles.
Eigenschaften
IUPAC Name |
3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-12-24-16-11-7-10-15(13-16)19(23)20-18-17(21-25-22-18)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCWIXFGWOIOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)


![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)


![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2451686.png)